2-(4-Methylphenyl)acetamide
Description
2-(4-Methylphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a methyl group at the para position, linked to an acetamide moiety via a methylene bridge. This compound belongs to the broader class of N-arylacetamides, which are widely studied for their structural versatility and biological relevance. The methyl group enhances hydrophobicity and influences electronic properties, making it a scaffold of interest in medicinal chemistry and crystallography .
Properties
IUPAC Name |
2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPIBPZSLMCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287521 | |
| Record name | 2-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-86-8 | |
| Record name | 2-Pta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC51437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(para-Tolyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-PTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5H4NM6QMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-Chloro-N-(4-methylphenyl)acetamide : Substitution of the methyl group with chlorine (as in 2-chloro derivatives) increases electronegativity, altering hydrogen-bonding patterns. For example, N–H⋯O interactions in chloro derivatives form molecular chains, similar to the parent compound, but with distinct bond angles and distances .
- Crystal structure analysis reveals planar acetamide moieties and azide groups oriented at 179.7° relative to the phenyl ring, enabling distinct packing arrangements .
Heterocyclic and Hybrid Derivatives
- Benzimidazole-acetamide hybrids : Compounds like 2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide exhibit enhanced anthelmintic activity (IC₅₀ = 1.8 µM) compared to simpler acetamides, attributed to synergistic interactions between the benzimidazole and acetamide groups .
- Pyrimidine-linked acetamides : Derivatives such as 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide demonstrate the role of sulfur bridges in modulating solubility and biological targeting .
Enzyme Inhibition and Antiviral Potential
- SARS-CoV-2 Main Protease Inhibition: Pyridine-containing analogues like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) exhibit binding affinities <−22 kcal/mol, surpassing 2-(4-Methylphenyl)acetamide in antiviral activity. Key interactions include H-bonds with ASN142 and hydrophobic contacts with HIS163 .
- 17β-HSD2 Inhibition : Substituents like phenethyl chains (e.g., 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) enhance inhibition potency (IC₅₀ < 1 µM) by engaging hydrophobic pockets, whereas the methyl group in this compound lacks this capability .
TRPA1 Agonism and Vasodilation
- The hydroxymethyl-substituted analogue D27 (2-[2-(hydroxymethyl)-4-methylphenyl]acetamide) shows superior TRPA1 activation (pEC₅₀ = 5.235 vs. 4.77 for carvacrol), highlighting the critical role of polar substituents in ligand-channel interactions .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : In this compound and its chloro derivatives, N–H⋯O bonds stabilize crystal lattices. However, sulfonyl derivatives (e.g., 2,2-dichloro-N-(4-methylphenylsulfonyl)acetamide) exhibit trans configurations of N–H and C=O groups, reducing planarity and altering packing efficiency .
- Thermodynamic Stability: Methyl groups confer moderate hydrophobicity, whereas nitro or cyano substituents increase dipole moments, impacting solubility and melting points .
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